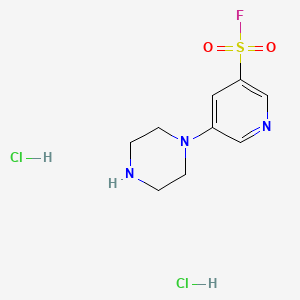
5-(Piperazin-1-yl)pyridine-3-sulfonylfluoridedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Piperazin-1-yl)pyridine-3-sulfonylfluoridedihydrochloride is a chemical compound that features a piperazine ring, a pyridine ring, and a sulfonyl fluoride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperazin-1-yl)pyridine-3-sulfonylfluoridedihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Piperazin-1-yl)pyridine-3-sulfonylfluoridedihydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The piperazine and pyridine rings can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or alcohols can be used.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Agents like sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can lead to the formation of N-oxides.
Wissenschaftliche Forschungsanwendungen
5-(Piperazin-1-yl)pyridine-3-sulfonylfluoridedihydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: It can be used in the study of biological pathways and mechanisms due to its ability to interact with various biological targets.
Industry: It can be used in the development of new materials and chemicals with specific properties.
Wirkmechanismus
The mechanism of action of 5-(Piperazin-1-yl)pyridine-3-sulfonylfluoridedihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The piperazine and pyridine rings can bind to specific sites on these targets, leading to changes in their activity. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic residues on proteins and modifying their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives: These compounds also contain a piperazine ring and have been studied for their antibacterial activity.
5-(Piperazin-1-yl)pyrimidine Hydrochloride: This compound is similar in structure and has applications in medicinal chemistry.
Uniqueness
5-(Piperazin-1-yl)pyridine-3-sulfonylfluoridedihydrochloride is unique due to the presence of the sulfonyl fluoride group, which imparts specific reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for the development of targeted therapies and chemical probes.
Eigenschaften
CAS-Nummer |
2913279-78-2 |
|---|---|
Molekularformel |
C9H14Cl2FN3O2S |
Molekulargewicht |
318.20 g/mol |
IUPAC-Name |
5-piperazin-1-ylpyridine-3-sulfonyl fluoride;dihydrochloride |
InChI |
InChI=1S/C9H12FN3O2S.2ClH/c10-16(14,15)9-5-8(6-12-7-9)13-3-1-11-2-4-13;;/h5-7,11H,1-4H2;2*1H |
InChI-Schlüssel |
SPAPITXMJIGVBD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C2=CC(=CN=C2)S(=O)(=O)F.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


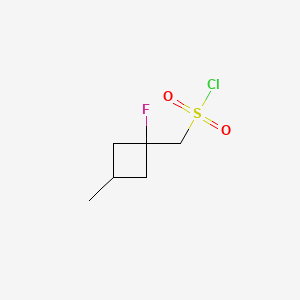



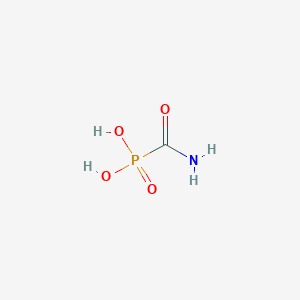
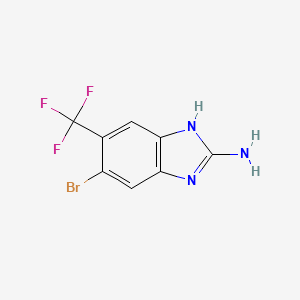


![6-Isocyanatospiro[2.5]octane](/img/structure/B13458427.png)
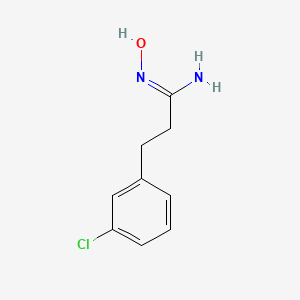
![Methyl 8-oxa-2-azaspiro[4.5]decane-3-carboxylate hydrochloride](/img/structure/B13458437.png)
amino}acetic acid](/img/structure/B13458451.png)
![[5-(Propan-2-yl)-1-benzofuran-2-yl]methanamine](/img/structure/B13458454.png)

